molecular formula C25H29NO5 B1316248 [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid CAS No. 957509-29-4

[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid

Cat. No. B1316248
M. Wt: 423.5 g/mol
InChI Key: OHWTZEARHIOFMA-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a chiral pyrrolidine derivative . It features a tert-butoxy group and a fluorenyl-based carbamate protecting group. The compound has potential applications in medicinal chemistry and peptide synthesis.



Synthesis Analysis

The synthesis of this compound involves several steps, including protecting group manipulations , stereoselective reactions , and acid-base chemistry . The tert-butoxy group is introduced using standard procedures, followed by coupling with the fluorenyl-based carbamate. The stereochemistry is carefully controlled during the pyrrolidine ring formation.



Molecular Structure Analysis

The molecular formula of [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is C25H29NO5 . The compound consists of a pyrrolidine ring, a fluorenyl moiety, and an acetic acid side chain. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its biological activity.



Chemical Reactions Analysis

The compound can undergo various chemical reactions, including hydrolysis , esterification , and amide bond formation . These reactions are essential for peptide synthesis and drug development.



Physical And Chemical Properties Analysis


  • Molecular Weight : 423.5 g/mol

  • Melting Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol)

  • Appearance : White to off-white solid


Scientific Research Applications

This compound is a proline derivative . Proline derivatives are often used in the field of biochemistry and molecular biology . They are typically used in the synthesis of peptides and proteins .

In terms of application, these compounds are often used in ergogenic supplements . These supplements are designed to enhance physical performance, stamina, or recovery . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

The methods of application or experimental procedures would typically involve dissolving the compound in an appropriate solvent and then adding it to the reaction mixture . The specific procedures would depend on the nature of the experiment being conducted .

Safety And Hazards


  • [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is not known to pose significant hazards.

  • Standard laboratory safety precautions should be followed during handling and synthesis.


Future Directions


  • Further studies are needed to explore its biological activity , target specificity , and pharmacokinetics .

  • Investigate its potential as a building block for peptide-based drugs.


properties

IUPAC Name

2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWTZEARHIOFMA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583350
Record name [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid

CAS RN

957509-29-4
Record name [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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